molecular formula C17H19NO B8071391 ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol

((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol

Cat. No.: B8071391
M. Wt: 253.34 g/mol
InChI Key: KLQCCLFNCVWPPM-MDLDFJCZSA-N
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Description

((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique tricyclic structure, which includes a naphthoindole core fused with a methanol group. Its structural complexity and biological relevance make it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol typically involves multiple steps, starting from simpler precursors. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the methanol group . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol include other indole derivatives such as:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of a methanol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(4R,7R)-6-methyl-11-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-10-5-11(9-19)6-15-13-3-2-4-16-17(13)12(8-18-16)7-14(10)15/h2-4,6,8,10-11,14,18-19H,5,7,9H2,1H3/t10?,11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQCCLFNCVWPPM-MDLDFJCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H](C=C2[C@@H]1CC3=CNC4=CC=CC2=C34)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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